

BP Fluor 488 Tetrazine vs. Alexa Fluor 488 Tetrazine

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Compound of Interest

Compound Name: BP Fluor 488 Tetrazine

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A Comparative Guide: **BP Fluor 488 Tetrazine** vs. Alexa Fluor 488 Tetrazine

For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the choice of fluorescent probes is critical for achieving high-quality, reproducible results. Among the green fluorescent dyes, **BP Fluor 488 Tetrazine** and Alexa Fluor 488 Tetrazine are prominent choices for labeling biomolecules modified with trans-cyclooctene (TCO) and other strained alkenes. This guide provides an objective comparison of these two reagents, supported by available data, to aid in the selection process for applications such as live-cell imaging, flow cytometry, and in vivo studies.

Executive Summary

BP Fluor 488 Tetrazine is marketed as a direct equivalent to Alexa Fluor 488 Tetrazine.[1][2][3] Both possess nearly identical spectral properties, high fluorescence quantum yields, and excellent photostability.[3][4][5] Their core fluorophore, responsible for the fluorescence, is spectrally similar, leading to comparable performance in most fluorescence-based applications. [3][5] The primary distinction often lies in the specific tetrazine moiety attached and the associated reaction kinetics. BroadPharm, a supplier of BP Fluor 488 Tetrazine, claims exceptionally fast cycloaddition kinetics of up to 30,000 M⁻¹s⁻¹, a key performance indicator for rapid labeling in dynamic biological systems.[2]

Performance Data Comparison



The following table summarizes the key quantitative data for **BP Fluor 488 Tetrazine** and Alexa Fluor 488 Tetrazine based on information provided by various suppliers.

Property	BP Fluor 488 Tetrazine	Alexa Fluor 488 Tetrazine	Reference(s)
Excitation Maximum (λex)	~493-499 nm	~495-499 nm	[2][3][5]
Emission Maximum (λem)	~517-520 nm	~519-520 nm	[2][3][5]
Molar Extinction Coeff. (ε)	~83,000 cm ⁻¹ M ⁻¹	~71,000-73,000 cm ⁻¹ M ⁻¹	[2]
Fluorescence Quantum Yield (Φ)	High (Stated as a feature)	0.92	[3]
Molecular Weight	~703.7 g/mol	~717.68 g/mol	[2]
Reaction Kinetics (k ₂)	Up to 30,000 M ⁻¹ s ⁻¹ (with TCO)	Fast kinetics (quantitative value not consistently provided)	[2]
pH Sensitivity	Insensitive over pH 4- 10	Insensitive over pH 4- 10	[4][6]
Photostability	High	High	[4][5][6]
Solubility	Water, MeOH, DMSO, DMF	DMSO	[2]

Key Performance Aspects

Spectral Properties: Both dyes are optimally excited by the 488 nm laser line, with emission in the green channel, making them compatible with standard fluorescein (FITC) filter sets.[5] Their spectral similarity ensures that they can be used interchangeably in established imaging protocols without modification of instrumentation.

Brightness and Photostability: Brightness is a function of both the molar extinction coefficient and the fluorescence quantum yield. Both BP Fluor 488 and Alexa Fluor 488 are known for



their exceptional brightness and resistance to photobleaching, which allows for longer exposure times and the detection of low-abundance targets.[3][5][6]

Reaction Kinetics: The reaction between a tetrazine and a trans-cyclooctene (TCO) is an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, which is known for its speed and specificity.[7] This is a critical parameter, especially for in vivo experiments or when labeling dynamic processes where rapid conjugation is required. **BP Fluor 488 Tetrazine** is advertised with a very high second-order rate constant.[2] While Alexa Fluor 488 Tetrazine is also known for fast reaction rates, specific kinetic data is less commonly published by its vendors. Researchers requiring extremely rapid labeling should consider the reported kinetic values as a key decision factor.

Experimental Protocols

The following is a generalized protocol for labeling TCO-modified proteins on the surface of live cells using a tetrazine-functionalized fluorophore.

Protocol: Live-Cell Surface Labeling

Materials:

- Live cells expressing a TCO-modified surface protein, cultured on glass-bottom dishes.
- BP Fluor 488 Tetrazine or Alexa Fluor 488 Tetrazine.
- Anhydrous Dimethylsulfoxide (DMSO).
- Complete cell culture medium.
- Phosphate-Buffered Saline (PBS), pH 7.4.

Procedure:

- Preparation of Stock Solution:
 - Prepare a 1-10 mM stock solution of the tetrazine dye in anhydrous DMSO.
 - Store any unused stock solution at -20°C, protected from light and moisture.

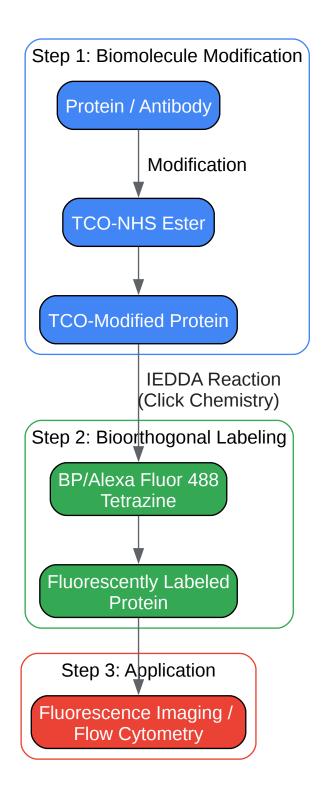


- · Preparation of Labeling Medium:
 - On the day of the experiment, dilute the tetrazine stock solution into complete cell culture medium to a final concentration of 1-10 μM.
 - Mix thoroughly by pipetting. Prepare this solution fresh and use it within one hour for best results.[8]
- Cell Labeling:
 - Aspirate the existing medium from the cultured cells.
 - Add the prepared labeling medium to the cells.
 - Incubate for 10-30 minutes at 37°C in a CO₂ incubator, protected from light.[8] The optimal incubation time may vary depending on the cell type and expression level of the TCO-modified protein.
- Washing:
 - Aspirate the labeling medium.
 - Wash the cells 2-3 times with warm PBS or complete cell culture medium to remove any unreacted tetrazine dye.[8]
- Imaging:
 - Add fresh, warm culture medium to the cells.
 - Image the cells using a fluorescence microscope equipped with a standard FITC filter set (e.g., excitation ~488 nm, emission ~520 nm).

Visualizations Bioorthogonal Reaction Workflow

The diagram below illustrates the general workflow for labeling a TCO-modified biomolecule with a tetrazine-conjugated fluorophore.





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Workflow for TCO-modification and tetrazine labeling.



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Signaling Pathway: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

This diagram shows the chemical transformation at the heart of the labeling process.



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Mechanism of the TCO-Tetrazine bioorthogonal ligation.

Conclusion

Both **BP Fluor 488 Tetrazine** and Alexa Fluor 488 Tetrazine are high-performance reagents for bioorthogonal labeling. Given that BP Fluor 488 is positioned as an equivalent to Alexa Fluor 488, the choice between them may ultimately depend on factors such as cost, availability, and, most critically for certain applications, the documented reaction kinetics. For experiments requiring the fastest possible labeling speeds, the explicitly stated high rate constant for **BP Fluor 488 Tetrazine** makes it a compelling option. However, for most standard applications in fluorescence microscopy and flow cytometry, both dyes can be expected to deliver excellent, comparable results due to their shared foundation of a bright and photostable 488 nm fluorophore.

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